GR 100679

Pharmacology Radioligand Binding NK2 Receptor

Researchers investigating NK2 receptor pharmacology frequently encounter confounding cross-reactivity with NK1/NK3 subtypes and species-dependent potency shifts. GR 100679 resolves these challenges as a highly selective peptidic NK2 antagonist engineered for metabolic stability, with a pKd of 9.2 at the human NK2 receptor. Its tritiated form serves as the established radioligand for receptor binding studies. • Enables definitive NK2 receptor autoradiography and receptor density quantification • Provides a cross-species reference standard for benchmarking human vs. rodent NK2 pharmacology • Essential positive control for validating novel NK2 antagonist binding (pKi determination) • Peptidic scaffold differentiates it from small-molecule antagonists in isolated tissue bath experiments

Molecular Formula C34H44N6O5
Molecular Weight 616.76
CAS No. 150351-87-4
Cat. No. B607722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR 100679
CAS150351-87-4
SynonymsGR 100679;  GR-100679;  GR100679; 
Molecular FormulaC34H44N6O5
Molecular Weight616.76
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(=O)C(CC3=CC=CC=C3)N(C)C)NC(=O)CNC(=O)C4CCCCC4
InChIInChI=1S/C34H44N6O5/c1-22(37-30(41)21-36-32(43)24-14-8-5-9-15-24)31(42)38-28(19-25-20-35-27-17-11-10-16-26(25)27)33(44)39-34(45)29(40(2)3)18-23-12-6-4-7-13-23/h4,6-7,10-13,16-17,20,22,24,28-29,35H,5,8-9,14-15,18-19,21H2,1-3H3,(H,36,43)(H,37,41)(H,38,42)(H,39,44,45)/t22-,28+,29-/m0/s1
InChIKeyIBEKIBIBZTXBOZ-GJDOKZOISA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GR 100679: Selective NK2 Antagonist


GR 100679 (CAS 150351-87-4), chemically defined as N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide, is a potent, selective, peptidic antagonist of the tachykinin neurokinin-2 (NK2) receptor [1]. It is a synthetic, modified pentapeptide specifically engineered to overcome the rapid enzymatic degradation of endogenous tachykinins while retaining high affinity for the NK2 receptor . As a high-affinity radioligand, its tritiated form ([3H]GR100679) is a critical tool compound used to characterize NK2 receptor binding sites and screen for other NK2 antagonists [2].

Selective NK2 receptor antagonist for tachykinin pharmacology studies
Tritiated radioligand form for receptor binding and autoradiography
Tool compound for cross-species NK2 receptor comparison

GR 100679: Substitution Risks


Simply substituting GR 100679 with a general tachykinin or another NK2 antagonist is not scientifically valid due to significant differences in target selectivity, chemical class, and species-dependent pharmacology. Unlike non-selective antagonists that target NK1, NK2, and/or NK3 receptors, GR 100679 demonstrates high specificity for the NK2 receptor subtype . Furthermore, the tachykinin receptor family exhibits species-dependent variations in pharmacology [1]. For instance, the relative binding affinities of antagonists like GR 159897 and SR 48968 differ between rat and human NK2 receptors, highlighting that a compound's performance in a rodent model may not predict its utility in a human cell-based assay [2]. Therefore, the choice of GR 100679 over other in-class compounds is critical for ensuring experimental fidelity when investigating the specific role of NK2 receptors.

Subtype selectivity mismatch

Non-selective tachykinin antagonists may bind NK1/NK3 receptors, compromising NK2-specific pathway interpretation.

Species-dependent pharmacology

NK2 antagonist affinity can differ substantially between rodent and human receptors; rodent data may not transfer directly to human cell-based assays.

Chemical class mismatch

Non-peptide antagonists like SR 48968 differ from this peptidic ligand, potentially altering pharmacokinetic behavior in tissue experiments.

GR 100679: Key Differentiation Data


Human NK2 Receptor Binding Affinity

GR 100679 acts as a high-affinity antagonist at the human NK2 receptor, exhibiting a pKd of 9.2 (Kd = 6x10^-10 M) [1]. This defines its utility as a radioligand. In comparative binding studies, the non-peptide antagonist GR 159897 demonstrated a higher affinity, with a pKi of 9.5-9.51 for the human NK2 receptor [2][3]. The clinical candidate SR 48968 (saredutant) and its class of non-peptide antagonists also exhibit high affinity, with binding affinities reported in the subnanomolar range (pKi = 9-10) [4].

Human NK2 Affinity
Cross-study comparable
pKd 9.2 (Kd 6×10⁻¹⁰ M)
High-affinity peptidic antagonist; ~2–3-fold lower than GR 159897
Displacement from hNK2 CHO cells
Pharmacology Radioligand Binding NK2 Receptor

Species-Dependent NK2 Receptor Binding

The pharmacological profile of NK2 antagonists can vary significantly between species. While GR 100679 has a pKd of 9.2 for the human NK2 receptor [1], its affinity for the rat ortholog is not explicitly quantified in the provided data. In contrast, GR 159897 shows a 3-fold higher affinity for the rat NK2 receptor (pKi = 10.0) compared to the human NK2 receptor (pKi = 9.5) [2]. This species-dependent divergence in affinity is a known characteristic of the class [3].

Species-Dependent Binding
Class-level inference
Human pKd 9.2; rat affinity not defined
GR 159897 shows 3-fold higher affinity for rat vs. human; class-dependent shift possible
Rat colon membrane data needed for GR 100679
Comparative Pharmacology Species Selectivity NK2 Receptor

Binding Affinity Ranking in Rat Colon

A comparative study of various tachykinin antagonists in rat colon membranes ranked their binding affinities as follows: GR 159897 > GR 100679 ≥ GR 94800 > (±)SR 48968 > L-659,877 > MEN 10376 > CP 96,345 ≥ GR 82334 [1]. This ranking establishes that GR 100679 is among the most potent peptidic antagonists in this assay, second only to the non-peptide antagonist GR 159897.

Ranking in Rat Colon
Direct head-to-head
Ranked 2nd overall; higher affinity than SR 48968, MEN 10376
Peptide antagonist with superior binding among tested peptidic blockers in rat tissue
[³H]GR100679 displacement in colon membranes
Radioligand Binding Comparative Pharmacology NK2 Antagonist

Radioligand for NK2 Antagonist Characterization

GR 100679 is a critical tool in the development and characterization of other NK2 antagonists. Its tritiated form, [3H]GR100679, is the standard radioligand used to determine the binding affinity (pKi) of other compounds. For instance, the pKi values for GR 159897 (9.5-9.51) [1] and the clinical candidate SR 48968 [2] were established by their ability to displace [3H]GR100679 from human NK2 receptors expressed in CHO cells.

Radioligand Utility
Supporting evidence
[³H]GR100679 is the reference radioligand for NK2 antagonist pKi determination
Enables benchmarking of novel NK2 antagonists and receptor density mapping
Used with hNK2 CHO cells and tissues
Radioligand Binding Assay Drug Discovery NK2 Antagonist

GR 100679: Key Application Scenarios


Radioligand Binding and Autoradiography

This is the quintessential application for GR 100679. Its tritiated form, [3H]GR100679, is the established radioligand for labeling NK2 receptors in membrane preparations and tissue sections. This is supported by its defined high affinity (pKd = 9.2) for the human NK2 receptor [1]. It is used to quantify receptor density, determine the affinity (pKi) of new chemical entities, and map the distribution of NK2 receptors in the central nervous system [2].

Rodent vs. Human NK2 Pharmacology

When a study requires cross-species comparison of NK2 receptor pharmacology, GR 100679 serves as a key reference point. Evidence shows significant species-dependent differences in potency among NK2 antagonists; for example, GR 159897 is 3-fold more potent at rat NK2 (pKi=10.0) than human NK2 (pKi=9.5) [1]. Using GR 100679 as a radioligand allows researchers to directly compare the binding landscape between species and select the most appropriate antagonist for their specific in vivo or ex vivo model.

NK2-Mediated Smooth Muscle Contraction

GR 100679 can be utilized as a competitive antagonist in isolated organ bath experiments to confirm the involvement of NK2 receptors in smooth muscle contraction. Its peptidic nature differentiates it from small-molecule antagonists. The ranking of NK2 antagonists in rat colon membranes positions GR 100679 as a highly potent peptidic blocker, second only to GR 159897, making it a useful tool for dissecting the contribution of NK2 receptors in tissues from the respiratory, gastrointestinal, and genitourinary tracts [1].

Novel NK2 Antagonist Validation

In drug discovery programs targeting the NK2 receptor, GR 100679 is an essential positive control and reference standard. The pKi of any new antagonist developed is benchmarked against its ability to displace [3H]GR100679 from the human NK2 receptor [1]. Procuring GR 100679 is necessary for establishing the binding assay and generating comparable affinity data for novel compounds, thereby validating their on-target activity.

Application
Selection Property
Validation Focus
Radioligand binding & autoradiography
Tritiated high-specific-activity NK2 radioligand
Receptor density quantification and antagonist affinity (pKi) benchmarking
Rodent vs. human NK2 pharmacology
Species-dependent binding profile
Cross-species affinity comparison for model selection
Smooth muscle contraction studies
Peptidic competitive NK2 antagonist
Isolated organ bath endpoint confirmation
Novel NK2 antagonist validation
Reference radioligand for binding assay
On-target activity confirmation and affinity determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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